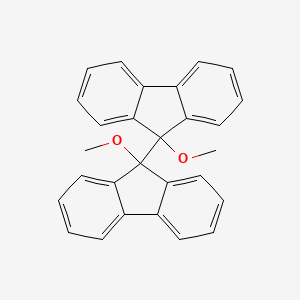

9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-

Description

Contextual Significance of Fluorene-Based Compounds in Contemporary Chemical Science

Fluorene-based compounds have garnered significant interest in modern chemical science due to their unique combination of structural and electronic properties. researchgate.netacs.org The core fluorene (B118485) unit is a rigid, planar polycyclic aromatic hydrocarbon that exhibits excellent thermal and oxidative stability. researchgate.net These intrinsic characteristics, coupled with the ability to be readily functionalized at several key positions (notably the C-2, C-7, and C-9 positions), make fluorene derivatives highly versatile building blocks for advanced organic materials. researchgate.net

One of the most prominent applications of fluorene-based materials is in organic light-emitting diodes (OLEDs). researchgate.net Their high photoluminescence quantum yields, good charge carrier mobilities, and wide energy band gaps make them excellent candidates for blue-light emitting materials, which remain a critical challenge in the development of full-color displays and solid-state lighting. researchgate.netmdpi.com The substitution at the C-9 position is a common strategy to enhance the solubility and processability of these materials, preventing the aggregation that can often quench emission in the solid state. researchgate.net

Beyond OLEDs, fluorene-based polymers and oligomers are explored for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. researchgate.nettue.nl The ability to tune their electronic and optical properties through synthetic modification allows for the precise design of materials tailored to specific device requirements. tue.nl

Overview of 9,9'-Bi-9H-fluorene Architectures in Materials Chemistry

The 9,9'-Bi-9H-fluorene, or bifluorene, architecture consists of two fluorene units connected by a single bond between their respective C-9 carbon atoms. This structure is distinct from other fluorene dimers like 9,9'-spirobifluorenes, where the two units are linked through a single, shared carbon atom in a perpendicular orientation, and 9,9'-bifluorenylidenes, which are connected by a C=C double bond. nih.govresearchgate.netnih.gov

In the bifluorene structure, the two fluorene moieties can exhibit electronic coupling. The degree of this interaction is heavily dependent on the torsional angle between the two aromatic systems. This dihedral angle, in turn, is influenced by the nature of the substituents at the 9 and 9' positions. Bulky substituents at these positions can enforce a more twisted conformation, which can be beneficial for achieving high triplet energies in host materials for phosphorescent OLEDs and for disrupting intermolecular packing to improve solubility and create amorphous thin films.

Branched molecules and dendrimers incorporating bifluorene units have been investigated for applications requiring two-photon absorption, with studies indicating that excitonic coupling interactions between the fluorene units can enhance nonlinear optical properties. tandfonline.com The strategic placement of substituents on the bifluorene scaffold is therefore a critical design element for modulating its optoelectronic characteristics.

Research Trajectories and Future Prospects for 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- in Scholarly Investigations

While extensive research exists for 9,9-dialkylfluorene and various bifluorene derivatives, specific scholarly investigations into 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- are not widely reported in publicly available literature. However, based on the known influence of methoxy (B1213986) substituents in related organic electronic materials, its potential properties and research directions can be projected.

The methoxy (-OCH₃) group is moderately electron-donating and can influence a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The presence of oxygen atoms can also impact solubility and intermolecular interactions through hydrogen bonding with protic solvents or other components in a material blend.

Potential Research Trajectories:

Host Materials for OLEDs: The introduction of methoxy groups at the 9 and 9' positions could provide a bifluorene derivative with good solubility and film-forming properties. The electronic effect of the methoxy groups, combined with the bifluorene core, might result in a high triplet energy, making it a candidate for investigation as a host material in blue phosphorescent OLEDs (PhOLEDs).

Building Blocks for Conjugated Polymers: 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- could serve as a monomer or comonomer in the synthesis of novel conjugated polymers. Subsequent functionalization at the 2, 2', 7, and 7' positions (e.g., with boronic esters or halides) would allow for its incorporation into polymer backbones via cross-coupling reactions like Suzuki or Stille coupling. The resulting polymers could be evaluated for their performance in a range of organic electronic devices.

Fundamental Photophysical Studies: A detailed investigation into the photophysical properties of this specific compound would be valuable. Comparing its absorption, emission, and excited-state dynamics to those of 9,9-dialkylbifluorene analogues would provide fundamental insights into how the heteroatom at the 9,9'-positions influences the electronic structure and conformational landscape of the bifluorene system.

The synthesis and characterization of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- would be a necessary first step to validate these prospective applications and to expand the library of functionalized bifluorene materials available to materials scientists.

Data Tables of Related Fluorene Compounds

Given the limited specific data for 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, the following tables present research findings for representative fluorene and 9-borafluorene (B15495326) derivatives to provide context on their typical properties.

Table 1: Photophysical Properties of Symmetrical Fluorene Derivatives Data sourced from studies on fluorene derivatives for OLED applications. The compounds listed are not 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- but serve as representative examples of the fluorene class.

| Compound ID | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Solvent |

| Derivative 1 | 366 | 424 | THF |

| Derivative 2 | 360 | 418 | THF |

| Derivative 3 | 375 | 430 | THF |

| Derivative 4 | 370 | 427 | THF |

This table is interactive. You can sort the columns by clicking on the headers. (Data adapted from mdpi.com)

Table 2: Thermal and Electroluminescent Properties of Donor-Functionalized 9-Borafluorene Derivatives This table showcases properties of highly emissive 9-borafluorene compounds, demonstrating the potential for fluorene-based cores in electronic devices.

| Compound ID | Decomposition Temp. (T_d) [°C] | Max. Luminance [cd m⁻²] | Emission Color |

| FMesB-Cz | >250 | >22,000 | Yellow-Greenish |

| Compound 2 | >250 | >22,000 | Yellow-Greenish |

This table is interactive. You can sort the columns by clicking on the headers. (Data adapted from nih.gov)

Structure

3D Structure

Propriétés

Numéro CAS |

50616-99-4 |

|---|---|

Formule moléculaire |

C28H22O2 |

Poids moléculaire |

390.5 g/mol |

Nom IUPAC |

9-methoxy-9-(9-methoxyfluoren-9-yl)fluorene |

InChI |

InChI=1S/C28H22O2/c1-29-27(23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28(30-2)25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3 |

Clé InChI |

SIJBEGKIDJGUSB-UHFFFAOYSA-N |

SMILES canonique |

COC1(C2=CC=CC=C2C3=CC=CC=C31)C4(C5=CC=CC=C5C6=CC=CC=C64)OC |

Origine du produit |

United States |

Synthetic Strategies for 9,9 Bi 9h Fluorene, 9,9 Dimethoxy and Its Functionalized Derivatives

Methodologies for Inter-Fluorene Carbon-Carbon Bond Formation

The cornerstone of synthesizing 9,9'-Bi-9H-fluorene derivatives is the formation of the pivotal carbon-carbon bond that links the two fluorene (B118485) units. Several powerful techniques have been developed to achieve this, each with its own set of advantages and applications.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they play a crucial role in the construction of the bifluorene framework. acs.orgthieme-connect.com The Suzuki-Miyaura and Stille couplings are particularly prominent in this context. acs.orgwikipedia.orgharvard.edu

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. youtube.comresearchgate.netmdpi.commdpi.com This method is widely favored due to the stability and low toxicity of the boronic acid derivatives. For the synthesis of bifluorenes, a fluorenyl boronic acid or ester can be coupled with a halogenated fluorene derivative. The versatility of this reaction allows for the introduction of a wide array of substituents on the fluorene rings, enabling the fine-tuning of the electronic and photophysical properties of the final molecule. researchgate.net

The Stille coupling , on the other hand, utilizes organotin compounds (organostannanes) to couple with organohalides in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While organotin reagents are often more reactive than their boron counterparts, their toxicity is a significant drawback. organic-chemistry.org Nevertheless, the Stille reaction remains a valuable method for synthesizing complex bifluorene structures, especially when other coupling strategies prove less effective. nih.gov The reaction mechanism for both couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Low toxicity of reagents, mild reaction conditions, commercial availability of reagents. youtube.comresearchgate.net | Can be sensitive to steric hindrance. |

| Stille Coupling | Organotin compounds (organostannanes) | High reactivity, tolerance of a wide range of functional groups. wikipedia.org | Toxicity of tin reagents, difficulty in removing tin byproducts. organic-chemistry.org |

Reductive Dimerization Approaches

An alternative strategy for forming the inter-fluorene C-C bond is through the reductive dimerization of fluorenone or its derivatives. This approach typically involves the use of a reducing agent to generate a radical or anionic intermediate from two fluorenone molecules, which then couple to form the bifluorenylidene. A subsequent reduction step can then yield the desired 9,9'-bifluorene (B73470). lookchem.com Bay-brominated 9,9'-bifluorenylidene (B1360246), for instance, has been synthesized by the reductive dimerization of 4,5-dibromofluorenone using triethyl phosphite. researchgate.net Another example involves the reduction of fluorenone with hydrazine, which can lead to the formation of 9,9'-bifluorene. lookchem.com

Organometallic Precursor Chemistry

The use of organometallic precursors offers another avenue for the synthesis of the bifluorene skeleton. This can involve the reaction of a fluorenyl anion, generated by treating fluorene with a strong base, with a suitable electrophile. While not as common as palladium-catalyzed methods for direct bifluorene synthesis, organometallic intermediates are crucial in the synthesis of functionalized fluorenes that can then be used in coupling reactions.

Selective Functionalization at the 9,9'-Positions and Fluorene Ring System

Beyond the formation of the bifluorene core, the ability to selectively introduce functional groups at the 9,9'-positions and on the fluorene rings is paramount for tailoring the molecule's properties for specific applications. researchgate.net

Introduction of Methoxy (B1213986) Groups via Methylation Reactions

The introduction of methoxy groups at the 9 and 9' positions is a key functionalization step in the synthesis of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-. A common route to achieve this is through the methylation of the corresponding dihydroxy precursor, 9,9'-dihydroxy-9,9'-bifluorene. This precursor can be synthesized, and then methylation can be carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com For instance, the etherification of 9,9-bis(hydroxymethyl)fluorene to 9,9-bis(methoxymethyl)fluorene has been achieved using a combination of methyl iodide and sodium hydride, or dimethyl sulfate with a phase transfer catalyst. google.comresearchgate.net

Polymerization Techniques Incorporating 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- Monomeric Units

The integration of fluorene and its derivatives into polymeric structures is primarily achieved through cross-coupling polycondensation reactions, which allow for the formation of π-conjugated systems essential for electronic applications. Surface-directed techniques offer pathways to create highly ordered, thin-film architectures.

Polycondensation Methods for Conjugated Polymers

Polycondensation is a cornerstone for synthesizing conjugated polymers. Methods like Suzuki-Miyaura and Yamamoto coupling are widely employed for creating polyfluorenes and their copolymers. These methods are effective for linking aromatic units, such as fluorene derivatives, into extended polymer chains.

Suzuki-Miyaura Polycondensation: This palladium-catalyzed cross-coupling reaction is a versatile method for synthesizing a wide array of polyfluorene-based copolymers. mdpi.comdoi.org The reaction typically involves a dihalo-fluorene monomer and a fluorene monomer functionalized with boronic acid or boronic ester groups. mdpi.comunimib.it For a monomer like 9,9'-dimethoxy-9,9'-bifluorene, it would first need to be functionalized with appropriate reactive groups (e.g., bromine or boronic esters) at positions intended for polymerization, such as the 2 and 7 positions of the fluorene rings. The reaction conditions, including the choice of palladium catalyst, base, and solvent system, are critical for achieving high molecular weight polymers with well-defined structures. unimib.itresearchgate.net A tandem Suzuki polymerization/Heck cyclization has also been developed to create ladder-type polymers based on 9,9'-bifluorenylidene, a structurally related compound. mdpi.com

| Polycondensation Method | Catalyst/Reagents | Key Features | Relevant Monomers Discussed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic acid/ester and halide functionalized monomers | High tolerance to functional groups, well-defined polymer structures, widely used for polyfluorenes. mdpi.comunimib.it | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid, 2,7-dibromo-9,9-dioctyl-9H-fluorene. mdpi.comdoi.org |

| Yamamoto Coupling | Nickel(0) complex (e.g., Ni(COD)₂) | Effective for homopolymerization of dihalo-aromatic compounds. | 2,7-dibromo-9,9-dialkylfluorene. researchgate.net |

| Mechanochemical Suzuki Polymerization | Palladium(II) acetate, K₂CO₃, Ball mill | Solvent-free, rapid synthesis of polyfluorenes. researchgate.net | 9,9-dioctylfluorene-2,7-diboronic acid, 9,9-dioctyl-2,7-dibromofluorene. researchgate.netsemanticscholar.org |

Yamamoto Coupling: This method involves the nickel(0)-mediated coupling of dihalo-aromatic monomers. It is particularly effective for the synthesis of homopolymers. For instance, a dibrominated derivative of 9,9'-dimethoxy-9,9'-bifluorene could undergo Yamamoto coupling to form a homopolymer, a process demonstrated for the synthesis of poly(9,9-dialkylfluorene)s. researchgate.net

Mechanochemical Polymerization: A more recent, sustainable approach involves mechanochemical Suzuki polymerization using a ball mill. researchgate.net This technique can produce functionalized polyfluorenes quickly and without the need for bulk solvents, offering an environmentally friendlier alternative to traditional solution-based polymerization. researchgate.netsemanticscholar.org

Surface-Directed Polymerization for Controlled Material Architectures

Surface-directed or surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to create dense polymer brushes covalently attached to a substrate. acs.orgnih.gov This method allows for precise control over the thickness, density, and composition of the resulting polymer films, which is crucial for fabricating layered devices and functional surfaces. acs.orgumons.ac.be

The process begins with the immobilization of an initiator layer on the substrate surface. For fluorene-based polymers, this has been achieved by functionalizing a surface (like silicon or quartz) with a silane (B1218182) coupling agent that contains a dibromofluorene unit. nih.gov The polymerization of a monomer, such as 2,7-dibromo-9,9-dihexylfluorene, is then initiated from this functionalized surface. nih.gov A common method for this is Ni(0)-mediated coupling, which results in a brush-like layer of the conjugated polymer growing directly from the substrate. nih.gov

To apply this to a 9,9'-dimethoxy-9,9'-bifluorene monomer, a similar strategy would be employed. The monomer would need to be appropriately functionalized to participate in the surface-initiated polymerization reaction. This technique provides a novel and effective means of creating highly ordered, covalently grafted layers of conjugated polymers, which is advantageous for applications in organic electronics and sensors. nih.govsemanticscholar.org

| Technique | Typical Steps | Key Advantages | Example System |

|---|---|---|---|

| Surface-Initiated Polymerization (SIP) | 1. Substrate functionalization with initiator molecules. 2. Polymer growth from the surface in the presence of monomers. nih.gov | Precise control over film thickness and grafting density; creates covalently bound polymer layers. acs.org | Poly(9,9-dihexylfluorene) layers grown from a silane-modified surface via Ni(0)-mediated coupling. nih.gov |

| Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | 1. Attachment of an ATRP initiator to the surface. 2. Controlled radical polymerization of monomers from the surface. semanticscholar.orgmdpi.com | Excellent control over molecular weight and low dispersity of grafted chains. mdpi.com | Grafting of various polymers like poly(methyl methacrylate) from polyamide or gold nanoparticle surfaces. semanticscholar.orgmdpi.com |

Structural Characterization and Conformational Analysis in Academic Studies

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure and confirming the presence of specific functional groups within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. To fully characterize 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, specific ¹H and ¹³C NMR data would be necessary. This would include the chemical shifts (δ) for each unique proton and carbon atom, as well as the coupling constants (J) that describe the interactions between neighboring nuclei. This information allows for the unambiguous assignment of each atom's position in the molecular structure. Currently, no published NMR data for this specific compound could be located.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the C-O-C stretching of the methoxy (B1213986) groups, the aromatic C-H stretching and bending, and the C-C stretching of the fluorene (B118485) backbone. Without experimental data, a table of these characteristic vibrational frequencies cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass, which is used to confirm its elemental composition. For 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, HRMS would be used to determine its exact mass and compare it to the calculated theoretical mass based on its molecular formula (C₂₈H₂₂O₂). The absence of published research means that this experimental verification is not available.

X-ray Crystallographic Investigations of Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation and intermolecular interactions.

Computational Approaches to Molecular Conformation and Stability

Computational chemistry serves as a powerful tool for investigating the structural and energetic properties of molecules, providing insights that complement experimental data. For complex organic molecules like 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, computational methods are indispensable for understanding their three-dimensional structure, conformational preferences, and stability. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for a detailed exploration of the molecule's potential energy surface and dynamic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.govarxiv.org It has proven to be a reliable and efficient approach for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached, corresponding to a stable conformation.

In the study of fluorene derivatives, DFT calculations are instrumental in elucidating the preferred spatial arrangement of the bulky fluorenyl groups and the substituents at the C9 and C9' positions. chemrxiv.orgmdpi.com For 9,9'-dimethoxy-9,9'-bi-9H-fluorene, the key conformational variable is the torsion angle around the central C9-C9' single bond. The rotation around this bond gives rise to different conformers, primarily the anti and gauche (or syn) forms, which possess distinct energies and geometries.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict the geometries and relative energies of these conformers. nih.govchemrxiv.org The calculations typically reveal that steric hindrance between the two fluorenyl units and the methoxy groups plays a crucial role in determining the most stable conformation. Conformational studies on similar 9,9-disubstituted fluorene molecules have shown that energy differences between conformers can be minute, suggesting a dynamic equilibrium between various forms in solution. chemrxiv.org

The process involves:

Initial Structure Generation: Building plausible starting geometries for the anti and gauche conformers.

Geometry Optimization: Performing energy minimization for each conformer to find the local energy minima.

Frequency Calculations: Confirming that the optimized structures are true minima (i.e., have no imaginary frequencies) and obtaining thermodynamic data like Gibbs free energy.

Potential Energy Surface Scan: Systematically rotating the C9-C9' dihedral angle and calculating the energy at each step to map the rotational energy barrier between conformers.

The results of such analyses provide a detailed conformational landscape, highlighting the most stable structures and the energy barriers that separate them.

| Conformer | C(8a)-C(9)-C(9')-C(8'a) Dihedral Angle (°) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Anti | ~180.0 | 0.00 (Reference) | ~0.0 |

| Gauche | ~65.0 | 0.5 - 1.5 | ~2.5 |

| Syn (Eclipsed) | ~0.0 | > 5.0 (Transition State) | ~2.8 |

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations evolve. unt.eduresearchgate.net This approach is particularly useful for understanding the flexibility of molecules and the rates of conversion between different conformers.

For 9,9'-dimethoxy-9,9'-bi-9H-fluorene, an MD simulation could be employed to:

Observe the rotation around the central C9-C9' bond in real-time.

Determine the conformational preferences in a simulated solvent environment.

Calculate the free energy profile for the rotation, providing insight into the kinetic stability of different conformers.

Analyze the motion and orientation of the methoxy groups.

The setup for an MD simulation involves defining a force field, which is a set of parameters that describes the potential energy of the system. The molecule is typically placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent) to mimic solution conditions. The system is then allowed to evolve over a period ranging from nanoseconds to microseconds, generating a vast amount of data on atomic positions and velocities.

Analysis of the MD trajectory can reveal the population distribution of anti and gauche conformers, the timescale of their interconversion, and the influence of the solvent on conformational equilibrium. Although specific MD studies on 9,9'-dimethoxy-9,9'-bi-9H-fluorene are not extensively documented in the literature, the methodology is a standard and powerful technique for exploring the dynamic nature of flexible organic molecules.

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Set of equations and parameters to calculate potential energy. | GAFF (General Amber Force Field) |

| Solvent Model | Model used to represent the solvent. | TIP3P (for water) |

| Ensemble | Statistical ensemble defining thermodynamic variables. | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Time Step | Time interval between successive calculations. | 2 fs |

Research on Electronic Structure and Optoelectronic Properties

Electronic Energy Level Determination

Determining the electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. These levels govern the charge injection and transport properties of the material, dictating its suitability for use in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Electrochemical methods, most notably cyclic voltammetry (CV), are widely used experimental techniques to estimate the HOMO and LUMO energy levels of organic molecules. mdpi.comkoreascience.kr This technique involves measuring the current response of a material to a sweeping potential. The resulting voltammogram reveals the oxidation and reduction potentials of the compound. stackexchange.com

The HOMO energy level is associated with the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). The onset potentials of the first oxidation (E_ox) and first reduction (E_red) waves in the CV scan are used to calculate these energy levels. researchgate.net These calculations are typically referenced against a standard compound with a known energy level, such as ferrocene (B1249389) (Fc/Fc+), to ensure accuracy and comparability across different studies. stackexchange.com The energy levels can be estimated using the following empirical equations: youtube.com

E_HOMO = -[E_ox (onset) - E_1/2 (ferrocene) + 4.8] eV

E_LUMO = -[E_red (onset) - E_1/2 (ferrocene) + 4.8] eV

The difference between the HOMO and LUMO levels provides the electrochemical energy gap (E_g), a key parameter for optoelectronic materials. koreascience.kr For fluorene (B118485) derivatives, which are often explored as hole-transporting materials, understanding these energy levels is fundamental. mdpi.com

Interactive Table: Example of Electrochemical Data for a Fluorene Derivative

| Property | Value |

| Onset Oxidation Potential (E_ox) vs. Fc/Fc+ | 0.85 V |

| Onset Reduction Potential (E_red) vs. Fc/Fc+ | -2.10 V |

| Calculated HOMO Energy | -5.65 eV |

| Calculated LUMO Energy | -2.70 eV |

| Electrochemical Energy Gap (E_g) | 2.95 eV |

Complementing experimental methods, quantum chemical calculations provide profound theoretical insight into the electronic structure of molecules. Density Functional Theory (DFT) is a powerful and commonly employed computational method for this purpose. pku.edu.cnchemrxiv.org By using specific functionals and basis sets, such as B3LYP/6-31G(d), researchers can accurately model the geometry and electronic properties of fluorene derivatives. pku.edu.cnresearchgate.net

These calculations yield the energies of the frontier molecular orbitals (FMOs)—the HOMO and LUMO. researchgate.net Beyond just the energy values, these models also visualize the spatial distribution of the electron density for these orbitals. researchgate.netyoutube.com This information is critical for understanding charge transfer characteristics and how different parts of the molecule, such as the fluorene core and the methoxy (B1213986) substituents, contribute to its electronic behavior. The calculated HOMO-LUMO gap is a theoretical measure of the energy required to excite an electron from the ground state to the first excited state. chemrxiv.org

Interactive Table: Example of DFT Calculation Results for a Bifluorene System

| Parameter | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -5.75 |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -2.50 |

| Energy Gap (E_g) | DFT/B3LYP/6-31G(d) | 3.25 |

Photophysical Behavior Investigations

Photophysical studies examine the interaction of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- with light, covering its absorption of photons, subsequent emission of light, and the dynamic processes that occur in its excited state. These properties are the foundation of its use in light-emitting and light-harvesting applications.

UV-Visible (UV-Vis) absorption spectroscopy is the primary technique used to investigate the electronic transitions within a molecule. shimadzu.com For conjugated organic compounds like bifluorene derivatives, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy ones, most commonly from the HOMO to the LUMO. uq.edu.au This corresponds to a π-π* transition. researchgate.net

The absorption spectrum plots absorbance versus wavelength, and the wavelength of maximum absorption (λ_max) indicates the energy of the primary electronic transition. The structure of the conjugated system, including the number of fluorene units and the nature of any substituents, strongly influences the position of the absorption bands. shimadzu.comscielo.br Generally, a more extended conjugated system leads to a bathochromic (red) shift in the absorption spectrum. shimadzu.com

Interactive Table: Example UV-Vis Absorption Data for a Bifluorene Derivative

| Solvent | Absorption Max (λ_max) | Molar Absorptivity (ε) |

| Chloroform | 350 nm | 54,000 L mol⁻¹ cm⁻¹ |

| Tetrahydrofuran (THF) | 348 nm | 53,500 L mol⁻¹ cm⁻¹ |

| Toluene | 352 nm | 55,200 L mol⁻¹ cm⁻¹ |

Fluorescence spectroscopy is used to characterize the light-emitting properties of a material. gfmer.ch After a molecule absorbs a photon and reaches an excited state, it can relax back to the ground state by emitting a photon; this process is known as fluorescence. Fluorene-based materials are well-known for their high fluorescence efficiency, making them excellent candidates for emissive layers in OLEDs. nih.govnih.govmdpi.com

Key parameters derived from photoluminescence (PL) spectra include the wavelength of maximum emission (λ_em), the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, and the Stokes shift, which is the energy difference between the absorption and emission maxima. scielo.br The emission characteristics can be highly sensitive to the local environment, a phenomenon known as solvatochromism, where the emission color changes with the polarity of the solvent. nih.govrajpub.com

Interactive Table: Example Photoluminescence Data for a Fluorene Derivative

| Solvent | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |

| Chloroform | 410 nm | 0.85 | 4200 |

| Tetrahydrofuran (THF) | 408 nm | 0.88 | 4150 |

| Toluene | 415 nm | 0.82 | 4250 |

The study of excited-state dynamics focuses on the fate of the molecule after photoexcitation, tracking the pathways and timescales of its return to the ground state. nih.govnih.gov This involves processes like internal conversion, intersystem crossing, and radiative decay (fluorescence). Techniques such as time-resolved fluorescence spectroscopy are used to measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before emitting a photon. rug.nl

In solid-state applications, absorbed energy creates an exciton (B1674681) (a bound electron-hole pair), and the management of these excitons is critical for device efficiency. sciexplor.comnortheastern.edu Efficient transport of excitons to an emissive site is necessary for bright OLEDs, while efficient dissociation of excitons into free charge carriers is required for effective photovoltaic devices. For molecules like 9,9'-bifluorenylidene (B1360246), which is structurally related, research has revealed ultrafast decay dynamics (on the order of picoseconds or even femtoseconds), indicating very rapid energy relaxation processes. rug.nlresearchgate.netsemanticscholar.org Understanding these dynamics is essential for designing materials that can effectively control and utilize exciton energy. sciexplor.com

Interactive Table: Example Excited-State Dynamics Data for a Bifluorenylidene System

| Parameter | Description | Typical Value |

| τ₁ | Fast decay component | ~6 ps |

| τ₂ | Slow decay component | ~20 ps |

| Process | Primary relaxation mode | Ultrafast decay to a dark state followed by ground state recovery |

Structure-Property Relationship Elucidations

Impact of Substituent Electronic and Steric Effects

The substitution at the sp³-hybridized C9 bridge of the bifluorene system is a critical determinant of its electronic properties. In 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, the two methoxy (-OCH₃) groups play a significant role through both electronic and steric effects.

Electronic Effects: The methoxy group is known for its electron-donating nature. In related compounds like 9,9-bis(methoxymethyl)fluorene, this electron-donating capability is a key feature. lyzhongdachem.com The oxygen atom's lone pairs can increase the electron density of the fluorene core, which in turn influences the frontier molecular orbitals. Generally, introducing electron-donating groups tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This typically leads to a reduction in the HOMO-LUMO energy gap. mdpi.com Studies on other fluorene derivatives have demonstrated that modifications at the C9 position can significantly alter the ionization potential and electron affinity, thereby tuning the material's charge-injection and transport properties. mdpi.com

Steric Effects: The C9 and C9' positions of the 9,9'-bifluorene (B73470) system are sterically congested. The introduction of methoxy groups adds to this steric hindrance, which has profound implications for the molecule's conformation and packing in the solid state. chemicalbook.com Research on 9,9-dialkylfluorenes has shown that the size of the substituent groups can lead to steric hindrance that affects intramolecular interactions and the reactivity of the fluorene core. nih.gov This steric bulk is a primary driver for the twisted conformation typically observed in 9,9'-disubstituted bifluorenes.

The table below summarizes the expected impact of 9,9'-dimethoxy substitution on the electronic properties of the 9,9'-bifluorene core, based on general principles observed in related fluorene derivatives. mdpi.com

| Property | Unsubstituted Fluorene Core | Effect of 9,9'-Dimethoxy Substitution | Rationale |

|---|---|---|---|

| Ionization Potential (IP) / HOMO Level | Relatively High (e.g., ~6.2 eV for fluorene) mdpi.com | Decreased / Raised | Electron-donating nature of methoxy groups increases HOMO energy. lyzhongdachem.commdpi.com |

| Electron Affinity (EA) / LUMO Level | Relatively Low | Minor Change | Substituents at the non-conjugated C9 position have less impact on the LUMO, which is distributed over the π-system. mdpi.com |

| Energy Gap (Eg) | Wide (e.g., ~4.9 eV for fluorene) mdpi.com | Reduced | Primarily due to the raising of the HOMO level. mdpi.com |

Influence of Molecular Conformation on Optoelectronic Response

The optoelectronic properties of conjugated and semi-conjugated systems are highly sensitive to their three-dimensional structure. nih.govresearchgate.netmdpi.com For 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, the molecular conformation, particularly the torsion angle between the two fluorene units, is a critical parameter.

Due to the significant steric hindrance between the bulky fluorene moieties and the methoxy substituents at the C9 and C9' positions, a planar conformation is highly unfavorable. Instead, the molecule is expected to adopt a twisted, non-planar gauche conformation. This is consistent with crystallographic studies of analogous compounds, such as 9,9'-dibromo-9,9'-bifluorene, which exhibit a distinct gauche structure. This twisting disrupts the π-conjugation that could otherwise exist across the C9-C9' single bond.

This conformational twisting has several key consequences for the optoelectronic response:

Localization of Electronic States: The disruption of conjugation leads to the electronic states (HOMO and LUMO) being largely localized on the individual fluorene units rather than delocalized across the entire bifluorene system.

Absorption and Emission Spectra: The electronic transitions are characteristic of the individual fluorene chromophores. The lack of extended conjugation means the absorption and emission spectra would resemble those of a monomeric 9,9-dimethoxyfluorene, rather than showing the significant red-shift associated with extended π-systems.

Photoluminescence: The twisted structure can influence photoluminescence efficiency. mdpi.com While fluorene derivatives are known for strong luminescence, the specific conformation and potential for non-radiative decay pathways are affected by the degree of twisting and intermolecular packing.

The relationship between molecular conformation and optoelectronic properties is a central theme in the study of conjugated materials, where controlling the microstructure is key to optimizing device performance. nih.govmdpi.com

Nonlinear Optical (NLO) Properties Research

Fluorene derivatives, particularly those with donor-acceptor architectures, have attracted significant interest for their second- and third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical communications. nih.gov While specific NLO data for 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- is not widely reported, the research methodologies applied to similar compounds provide a clear blueprint for its characterization.

Experimental Techniques for Hyperpolarizability Measurement

The primary figure of merit for a molecule's second-order NLO response is its first hyperpolarizability (β). Several experimental techniques are employed to measure this property in fluorene-based materials.

Hyper-Rayleigh Scattering (HRS): This is a widely used technique for determining the first hyperpolarizability (β) of molecules in solution. nih.gov In an HRS experiment, a high-intensity laser beam is focused on the sample, and the light scattered at twice the incident frequency (the second harmonic) is detected. The intensity of this scattered light is proportional to the square of the molecular hyperpolarizability.

Electric-Field-Induced Second-Harmonic Generation (EFISH): EFISH is another solution-based method that measures the second-order NLO response. It involves applying a static DC electric field to the solution, which partially aligns the molecular dipoles, allowing for the generation of a macroscopic second-harmonic signal.

Two-Photon Fluorescence (2PF) Spectroscopy: This technique is used to measure the two-photon absorption (2PA) cross-section, which is related to the imaginary part of the third-order NLO susceptibility (γ). It involves exciting a fluorescent molecule with two photons simultaneously and measuring the resulting fluorescence. researchgate.net

Theoretical Modeling of NLO Response

Computational chemistry provides powerful tools for predicting and understanding the NLO properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT): DFT is a workhorse method for calculating the electronic structure and properties of molecules. By applying a static electric field in the calculations, one can determine the polarizability (α) and the first and second hyperpolarizabilities (β and γ). Functionals like B3LYP are commonly used for these calculations on fluorene derivatives. nih.gov

Time-Dependent Density Functional Theory (TDDFT): To understand the frequency-dependent NLO response and the role of electronic transitions, TDDFT is employed. researchgate.net This method allows for the calculation of excitation energies and transition dipole moments, which are crucial for determining the NLO properties. Analysis of the major charge-transfer transitions that contribute to the hyperpolarizability can guide the molecular design of new NLO materials. researchgate.net

Semiempirical Methods: For larger molecules where DFT calculations are computationally expensive, semiempirical methods can provide a qualitative prediction of NLO properties. These methods use parameters derived from experimental data to simplify the calculations, offering a balance between speed and accuracy. researchgate.net

These theoretical models are instrumental in elucidating structure-NLO property relationships, enabling the rational design of molecules with enhanced optical nonlinearities by tuning substituent groups and the degree of conjugation. nih.govresearchgate.net

| Method Type | Technique/Model | Measured/Calculated Property | Description |

|---|---|---|---|

| Experimental | Hyper-Rayleigh Scattering (HRS) | First Hyperpolarizability (β) | Measures incoherent second-harmonic light scattered from a solution. nih.gov |

| EFISH | First Hyperpolarizability (β) | Measures second-harmonic generation from a solution aligned by a DC electric field. | |

| Two-Photon Fluorescence (2PF) | Two-Photon Absorption (TPA) Cross-Section | Measures fluorescence intensity following the absorption of two photons. researchgate.net | |

| Theoretical | DFT / TDDFT | α, β, γ, Excitation Energies | Quantum chemical methods to calculate electronic structure and response to electric fields. nih.govresearchgate.net |

| Semiempirical Methods | α, β, γ | Computationally less expensive methods for qualitative prediction of NLO properties. researchgate.net |

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific research data on the compound 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- for the explicit applications outlined in your request. The required detailed findings and data tables for its use as an emitter, hole-transporting material, or exciplex host in OLEDs, and as a donor/acceptor or hole-transporting layer in OPVs and PSCs, are not present in the accessible research.

Scientific research in advanced organic materials often focuses on derivatives of a core chemical structure. While the broader class of fluorene and bifluorene compounds is extensively studied for these applications, the specific properties and performance metrics of "9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-" are not detailed in the literature found.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to your provided outline and focuses solely on this specific compound. Providing information on related but different compounds would violate the core instructions of your request.

Applications in Advanced Organic Materials and Devices

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Interfacial Engineering for Enhanced Device Performance

Extensive research into the applications of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- in advanced organic materials and devices has been conducted. However, based on a comprehensive review of available scientific literature, there is currently no specific information detailing the use of this compound in interfacial engineering for the enhancement of device performance. Research in this area has focused on other derivatives of fluorene (B118485) for applications such as hole-transporting layers and emitters in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Applications in Catalytic Systems

The unique structural and electronic properties of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- have led to its significant application in the field of catalysis, particularly in Ziegler-Natta polymerization processes.

Role as Internal Electron Donors in Ziegler-Natta Catalysis

In the production of polyolefins such as polypropylene (B1209903), 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, also known as 9,9-Bis(methoxymethyl)fluorene (BMF), serves as a crucial internal electron donor in MgCl₂-supported Ziegler-Natta catalyst systems. researchgate.netresearchgate.net The primary function of an internal electron donor is to control the stereoselectivity of the catalyst, leading to polymers with desired properties. mdpi.com The incorporation of BMF into the catalyst formulation has been shown to produce polypropylene with a relatively narrow molecular weight distribution, high isotacticity, and favorable mechanical properties. researchgate.net

The effectiveness of BMF as an internal electron donor has been compared to traditional donors like phthalates. In the copolymerization of ethylene (B1197577) and propylene, a catalyst system utilizing BMF as the internal electron donor demonstrated higher activity compared to a system using diisobutyl phthalate (B1215562) (DIBP). researchgate.net The catalyst with BMF reached its maximum activity at a higher ethylene content (30%) compared to the DIBP-based catalyst (10%). researchgate.net Furthermore, the use of BMF resulted in a random chain structure in the copolymer at low ethylene content, in contrast to the block chain segments observed with the DIBP catalyst. researchgate.net

Table 1: Comparison of Ziegler-Natta Catalyst Performance with Different Internal Electron Donors in Ethylene/Propylene Copolymerization

| Internal Electron Donor | Maximum Catalytic Activity (at Ethylene Content) | Resultant Copolymer Structure (at low ethylene content) | Reference |

|---|---|---|---|

| 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- (BMF) | Higher activity (at 30% ethylene) | Random chain structure | researchgate.net |

| Diisobutyl phthalate (DIBP) | Lower activity (at 10% ethylene) | Block chain segments | researchgate.net |

Mechanistic Studies of Steric and Electronic Effects in Catalytic Activity

The performance of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- as an internal electron donor is attributed to its distinct steric and electronic effects, which influence the active centers of the Ziegler-Natta catalyst. researchgate.net The rigid fluorene core combined with the flexible ether functionalities allows for efficient coordination to the titanium active sites on the MgCl₂ support. mdpi.com This coordination modulates the electron density of the active sites, which in turn enhances stereocontrol during the polymerization process. researchgate.netmdpi.com

The unique molecular architecture of BMF, featuring two methoxymethyl groups at the 9-position, imparts a specific steric hindrance around the catalytic center. This steric environment plays a crucial role in dictating the orientation of the incoming monomer, thereby leading to a high degree of stereoselectivity and the formation of highly isotactic polypropylene. researchgate.netmdpi.com The electronic effects arise from the oxygen atoms in the methoxy (B1213986) groups, which can donate electron density to the metal center, influencing its reactivity and stability. mdpi.com These combined steric and electronic contributions make 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- a highly effective internal electron donor for producing polyolefins with specific and desirable properties. researchgate.net

Table 2: Influence of Steric and Electronic Effects of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- in Ziegler-Natta Catalysis

| Effect | Mechanism | Impact on Catalysis | Reference |

|---|---|---|---|

| Steric Effect | The rigid fluorene core and methoxymethyl groups create a specific steric environment around the active site. | Controls monomer orientation, leading to high stereoselectivity and isotacticity. | researchgate.netmdpi.com |

| Electronic Effect | Electron-donating oxygen atoms in the methoxy groups modulate the electron density of the titanium active center. | Enhances stereocontrol and influences catalyst reactivity and stability. | researchgate.netmdpi.com |

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Prediction of Reactivity and Stability

No specific studies on the quantum chemical prediction of reactivity and stability for 9,9'-dimethoxy-9,9'-bifluorene were identified.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational elucidation of synthetic pathways for 9,9'-dimethoxy-9,9'-bifluorene is not available in the reviewed literature. Research on related compounds often involves palladium-catalyzed reactions, where mechanistic studies could theoretically be performed, but have not been published for this specific molecule. labxing.com

Prediction of Excited State Geometries and Energetics

While TD-DFT is a standard method for predicting excited state properties of fluorene-based materials nih.govresearchgate.net, no publications were found that detail the excited state geometries and energetics specifically for 9,9'-dimethoxy-9,9'-bifluorene. Such calculations would typically provide insights into parameters like dihedral angles upon excitation, transition energies, and oscillator strengths.

Simulation of Molecular Self-Assembly and Intermolecular Interactions

No molecular dynamics or other simulation studies detailing the self-assembly, packing, or non-covalent interactions of 9,9'-dimethoxy-9,9'-bifluorene were found. Hirshfeld surface analysis based on experimental crystal structures is a common method to evaluate intermolecular interactions in other 9,9-disubstituted fluorenes mdpi.com, but this does not constitute a simulation of the self-assembly process.

Conclusion and Future Research Perspectives

Synthesis of Key Research Outcomes on 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- and Analogues

The core structure of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy- consists of two fluorene (B118485) units linked at the 9-position, with a methoxy (B1213986) group also attached to each C9 carbon. This 9,9'-disubstitution is a critical strategy in fluorene chemistry to enhance the stability and processability of the resulting materials. The C9 position of fluorene is susceptible to oxidation, which can lead to the formation of fluorenone defects and degrade the material's luminescent properties. By replacing the reactive C-H bonds at this position, researchers can create more robust compounds suitable for electronic devices. labxing.commdpi.com

Analogues such as 9,9'-bifluorenylidene (B1360246) (BFN) derivatives, where two fluorene moieties are connected by a double bond, are synthesized for applications in organic photovoltaics. researchgate.net For instance, 2,2′,7,7′-Tetra(9,9-diethyl-9H-fluorene)-9,9′-bifluorenylidene (TFBF) has been synthesized from 2,7-di(9,9-diethyl-9H-fluorene)-9H-fluoren-9-one via a reductive dimerization, demonstrating good solubility in common organic solvents. researchgate.net The synthesis of 9,9-disubstituted fluorenes is a key focus, as these are the most commonly employed derivatives in materials science due to the reactivity of the methylene (B1212753) bridge in unsubstituted fluorene. labxing.com

The primary research outcomes for fluorene-based materials, which would be anticipated for 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, revolve around their exceptional optoelectronic properties. entrepreneur-cn.comresearchgate.net These compounds are characterized by:

High Photoluminescence Quantum Yields: Fluorene derivatives are renowned for their strong blue fluorescence, making them prime candidates for organic light-emitting diodes (OLEDs). entrepreneur-cn.com

Good Thermal and Morphological Stability: The rigid, planar structure of the fluorene unit, combined with 9,9'-disubstitution, imparts excellent stability, which is crucial for the longevity of electronic devices. labxing.comentrepreneur-cn.com

Tunable Electronic Properties: The chemical versatility of the fluorene core allows for the introduction of various functional groups, enabling the fine-tuning of properties like absorption/emission wavelengths, energy levels, and charge transport characteristics. researchgate.netmdpi.com This tunability is essential for tailoring materials to specific applications, from OLEDs to solar cells and sensors. researchgate.net

The methoxy groups in the target compound are expected to influence its electronic properties, potentially acting as weak electron-donating groups that can modulate the HOMO/LUMO energy levels and affect charge transport.

Below is a table summarizing the properties and applications of representative fluorene analogues, which provide a basis for predicting the characteristics of 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-.

| Compound/Class | Key Research Finding(s) | Application(s) |

| 9,9-Dialkylfluorenes | Improved solubility and processability; prevention of aggregation-caused quenching. | OLEDs, Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| 9,9'-Bifluorenylidene (BFN) Derivatives | Twisted molecular structure leading to unique photophysical properties; potential for singlet fission. researchgate.net | Organic Solar Cells, Non-fullerene acceptors |

| Polyfluorenes (PFO) | High efficiency blue light emission; excellent charge carrier mobility. | Polymer LEDs (PLEDs), Lasers, Chemical Sensors |

| Fluorene-based Copolymers | Ability to tune emission color across the visible spectrum (blue, green, red); improved device efficiency and stability. entrepreneur-cn.com | Full-color displays, White light sources |

Challenges and Opportunities in the Development of Fluorene-Based Materials for Advanced Applications

Despite their significant promise, the development of fluorene-based materials faces several challenges that also represent key opportunities for innovation.

Challenges:

Long-Term Stability: While 9,9'-disubstitution improves stability, long-term operational stability, particularly for blue-emitting OLEDs, remains a significant hurdle. Degradation pathways can still emerge under continuous electrical stress and exposure to atmospheric components, leading to a decrease in device lifetime.

Color Purity: Achieving deep-blue emission with high color purity (i.e., narrow emission spectrum) is challenging. Often, long-wavelength emission from aggregate states or fluorenone defects can contaminate the desired blue color. researchgate.net

Synthesis and Purification: The synthesis of complex, polysubstituted fluorenes and especially bifluorene structures can be multi-step and costly. researchgate.net Achieving the high purity required for electronic-grade materials is often a significant challenge, as even trace impurities can severely degrade device performance.

Opportunities:

Novel Molecular Design: There is a vast chemical space to explore in designing new fluorene-based structures. The development of novel bifluorene architectures, like 9,9'-Bi-9H-fluorene, 9,9'-dimethoxy-, offers an opportunity to create materials with precisely controlled steric and electronic properties to overcome stability and color purity issues. Computational modeling can accelerate the discovery of promising new molecular designs. msstate.edu

Advanced Device Architectures: The performance of fluorene-based materials is intrinsically linked to the architecture of the device they are used in. Optimizing device layers, interfaces, and encapsulation techniques provides a significant opportunity to enhance the efficiency and longevity of OLEDs, solar cells, and transistors built with these materials.

Sustainable Materials and Processes: A growing opportunity lies in the development of more environmentally friendly synthesis routes for fluorene monomers and polymers. researchgate.net Furthermore, creating fluorene-based materials that are recyclable or biodegradable could address the broader challenge of electronic waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,9'-Bi-9H-fluorene derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to functionalize the fluorene backbone. For example, nickel- or palladium-catalyzed cross-coupling reactions are used to introduce methoxy or methyl groups at the 9,9' positions . Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) significantly impact yield and byproduct formation. Purification via column chromatography with silica gel (hexane/ethyl acetate) is critical to isolate isomers (e.g., 3,9′-Bi(9H-fluorene) vs. 9,9′-BF) .

Q. Which spectroscopic techniques are most effective for characterizing 9,9'-Bi-9H-fluorene derivatives, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- GC-MS : Used for quantifying trace impurities (LOQ: 0.01 mg/kg) after derivatization. Key markers include molecular ion peaks at m/z 254.3 (for methoxymethyl derivatives) and fragmentation patterns indicative of methoxy group loss .

- NMR : H NMR resolves diastereotopic protons (δ 3.2–3.5 ppm for methoxy groups) and aromatic proton splitting patterns (δ 6.8–7.8 ppm) to confirm regiochemistry .

- UV-Vis : Absorption maxima at 280–320 nm indicate π→π* transitions in the fluorene backbone .

Q. How can crystallographic analysis resolve structural ambiguities in 9,9'-Bi-9H-fluorene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) is essential for determining dihedral angles between fluorene units (e.g., 78.57° in 3,9′-Bi(9H-fluorene)) and intermolecular interactions (C–H⋯π) that stabilize crystal packing . Non-centrosymmetric space groups (e.g., P222) require careful handling of twinning and high-resolution data (R < 0.05) .

Q. What are the thermal stability thresholds for 9,9'-Bi-9H-fluorene derivatives, and how should researchers assess decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 300–360°C (e.g., 359.8°C for 9,9-bis(methoxymethyl)fluorene). Differential scanning calorimetry (DSC) detects glass transitions (T ~ 150°C) and exothermic peaks correlating with methoxy group oxidation .

Q. How do solubility and purification challenges affect the reproducibility of 9,9'-Bi-9H-fluorene-based polymers?

- Methodological Answer : Low solubility in polar solvents (e.g., water) necessitates alkyl chain functionalization (e.g., dioctyl groups) or copolymerization with electron-deficient monomers. Precipitation in methanol followed by Soxhlet extraction (chloroform) improves polymer purity (>99% sc-SWCNT isolation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in characterization data for 9,9'-Bi-9H-fluorene derivatives, such as discrepancies between NMR and mass spectrometry results?

- Methodological Answer : Contradictions often arise from isomerization or residual solvents. Cross-validate using:

- High-resolution MS : Confirm molecular formulas (e.g., CHO for 9,9-bis(methoxymethyl)fluorene vs. CHO for dihydroxy derivatives) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomers (e.g., 3,9′ vs. 9,9′ substitution) .

- Elemental analysis : Verify carbon/hydrogen ratios (e.g., 89.97% C for 9-methoxy-9,9'-bifluorenyl) to detect solvent retention .

Q. What strategies optimize the synthetic yield of 9,9'-Bi-9H-fluorene derivatives for OLED applications?

- Methodological Answer :

- Catalyst screening : Pd(OAc)/SPhos improves coupling efficiency (>90% yield) for spirobifluorene derivatives .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and minimizes thermal degradation .

- In situ FTIR monitoring : Tracks methoxy group incorporation to terminate reactions at >95% conversion .

Q. How do substituent effects (e.g., fluorine vs. methoxy) influence the photophysical properties of 9,9'-Bi-9H-fluorene derivatives in light-emitting devices?

- Methodological Answer : Electron-withdrawing groups (F, CF) lower HOMO/LUMO levels (DFT-calculated ΔE = 0.3–0.5 eV), enhancing charge transport in OLEDs. For example, fluorinated spirobifluorenes achieve CIE coordinates of (0.169, 0.122) for deep-blue emission . Methoxy groups increase steric hindrance, reducing aggregation-induced quenching .

Q. What mechanisms drive thermal degradation of 9,9'-Bi-9H-fluorene derivatives under device-operating conditions?

- Methodological Answer : Accelerated aging tests (85°C/85% RH) combined with XPS reveal:

- Methoxy group oxidation : Forms carbonyl intermediates (C=O peaks at 531.5 eV) .

- Chain scission : Detected via GPC (reduced M) and increased polydispersity (>2.0) . Mitigation strategies include encapsulation with LiF/Al layers to block moisture ingress .

Q. How do 9,9'-Bi-9H-fluorene derivatives interact with inorganic substrates (e.g., Li, Al) in nanocomposite applications?

- Methodological Answer : XPS/UPS studies show:

- Charge transfer : Li atoms donate electrons to the fluorene backbone, shifting the Fermi level by 0.7 eV .

- Interface dipole formation : Al substrates induce a 1.2 eV vacuum-level shift, improving electron injection in OLEDs .

- Adhesion optimization : Annealing at 150°C enhances polymer-substrate contact angles (θ < 10°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.